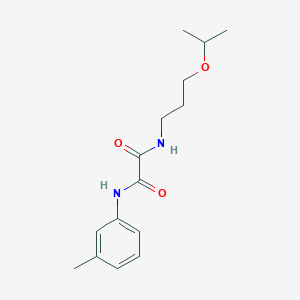![molecular formula C12H11N3O4 B4941846 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as HPC, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. HPC is a pyrazole derivative that has shown promising results in the treatment of various diseases.
Wirkmechanismus
3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. In cancer treatment, 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the production and release of pro-inflammatory cytokines. 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have antibacterial properties by disrupting bacterial cell walls.
Biochemical and Physiological Effects:
3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer treatment, 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to reduce tumor growth and induce tumor cell death. In inflammation, 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have antibacterial properties by inhibiting bacterial growth and disrupting the bacterial cell wall.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can also be unstable under certain conditions, which can affect its effectiveness.
Zukünftige Richtungen
There are several future directions for research on 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is the development of new synthesis methods to improve the yield and purity of 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid to determine the optimal dosage and administration route. Additionally, further studies are needed to determine the safety and efficacy of 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in humans.
Synthesemethoden
3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods. One of the most common methods involves the reaction of 4-hydroxybenzoyl hydrazide with 1-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The resulting product is then treated with a carboxylic acid derivative to form 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has shown significant promise in the treatment of cancer, inflammation, and bacterial infections. 3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as an antioxidant and in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[(4-hydroxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-15-6-9(12(18)19)10(14-15)11(17)13-7-2-4-8(16)5-3-7/h2-6,16H,1H3,(H,13,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGXQBACUSFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-hydroxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4941766.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(5-isoxazolylmethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4941777.png)

![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)

![3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4941812.png)
![4,4'-[(6-phenyl-2,4-pyrimidinediyl)bis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4941813.png)
![N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4941821.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B4941824.png)

![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)
![3-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4941848.png)